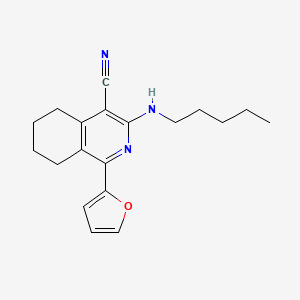

![molecular formula C21H19Cl2NO5 B11619822 Dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11619822.png)

Dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a mouthful of a compound! Let’s break it down:

Structure: It belongs to the dihydropyridine family, characterized by a pyridine ring with two hydrogen atoms added (hence “dihydro”). The furan and dichlorophenyl groups add complexity.

Purpose: This compound has garnered interest due to its potential biological activities and applications.

Métodos De Preparación

Synthetic Routes: Several synthetic routes exist for this compound. One common approach involves Suzuki–Miyaura cross-coupling, a powerful method for forming carbon–carbon bonds. In this case, boron reagents (organoboron compounds) react with aryl halides (such as chloro- or bromo-substituted compounds) in the presence of a palladium catalyst. The reaction proceeds under mild conditions and tolerates various functional groups .

Industrial Production: While I don’t have specific industrial production details, large-scale synthesis likely involves optimized versions of the Suzuki–Miyaura coupling or related methods.

Análisis De Reacciones Químicas

Reactivity: Dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various reactions:

Oxidation: Oxidative processes may modify the furan or pyridine rings.

Reduction: Reduction could target the carbonyl groups or other functional moieties.

Substitution: Halogen atoms (chlorine) may be replaced by other groups.

Other Transformations: Ring-opening, cyclization, and rearrangements are also possible.

Boron Reagents: As mentioned earlier, boron reagents play a crucial role in its synthesis.

Palladium Catalysts: These facilitate cross-coupling reactions.

Solvents: Common solvents include DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Aplicaciones Científicas De Investigación

Dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has diverse applications:

Medicine: Investigated for cardiovascular effects due to its dihydropyridine core.

Chemical Biology: Used as a probe to study cellular processes.

Industry: Potential use in materials science or as a building block for more complex molecules.

Mecanismo De Acción

The compound likely interacts with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mechanism.

Comparación Con Compuestos Similares

While I don’t have an exhaustive list, similar dihydropyridines include Nifedipine , a well-known calcium channel blocker used in hypertension treatment , and Amlodipine , another antihypertensive agent. Each compound has unique features and applications.

Propiedades

Fórmula molecular |

C21H19Cl2NO5 |

|---|---|

Peso molecular |

436.3 g/mol |

Nombre IUPAC |

dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C21H19Cl2NO5/c1-10-16(20(25)27-3)18(17(11(2)24-10)21(26)28-4)15-9-8-14(29-15)12-6-5-7-13(22)19(12)23/h5-9,18,24H,1-4H3 |

Clave InChI |

FBYPVBGLURAFHW-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619740.png)

![(5E)-1-(4-bromophenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11619742.png)

![(3E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B11619747.png)

![2-(4-chlorophenyl)-3-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one](/img/structure/B11619754.png)

![6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619775.png)

![5-chloro-N'-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B11619776.png)

![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619779.png)

![6-imino-N,13-dimethyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619797.png)

![[3-(4-chlorophenyl)-11-(4-fluorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](thiophen-2-yl)methanone](/img/structure/B11619808.png)

![5-{[4-(Butoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B11619813.png)

![2-chloro-N-((5Z)-5-{[3-(5-isopropyl-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide](/img/structure/B11619816.png)

![(5E)-3-[(4-bromophenyl)methyl]-5-[(3,4-diethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11619824.png)